molecular formula C20H19NO3S2 B11620236 (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11620236
M. Wt: 385.5 g/mol
InChI Key: PRJHJWBVKPFISB-PDGQHHTCSA-N
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Description

The compound (5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions. This step forms the 2-sulfanylidene-1,3-thiazolidin-4-one scaffold.

    Introduction of Substituents: The phenylethyl and ethoxy-hydroxyphenyl groups are introduced through subsequent reactions. For example, the phenylethyl group can be added via a Friedel-Crafts alkylation reaction, while the ethoxy-hydroxyphenyl group can be introduced through a condensation reaction with the appropriate aldehyde.

    Final Condensation: The final step involves the condensation of the intermediate with the appropriate aldehyde to form the (5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene] moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl group of the thiazolidinone ring, potentially forming alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, (5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens.

Medicine

In medicine, this compound is being investigated for its anti-inflammatory and anticancer properties. Preliminary studies suggest that it can inhibit the growth of certain cancer cell lines and reduce inflammation in animal models.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Its anti-inflammatory effects may be due to the inhibition of pro-inflammatory cytokines, while its anticancer activity could involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one: Similar structure but lacks the ethoxy group.

    (5Z)-5-[(3-methoxy-4-hydroxyphenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one: Similar structure but has a methoxy group instead of an ethoxy group.

    (5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(1-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one: Similar structure but has a different alkyl group.

Uniqueness

The uniqueness of (5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the ethoxy group, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

Molecular Formula

C20H19NO3S2

Molecular Weight

385.5 g/mol

IUPAC Name

(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H19NO3S2/c1-3-24-17-11-14(9-10-16(17)22)12-18-19(23)21(20(25)26-18)13(2)15-7-5-4-6-8-15/h4-13,22H,3H2,1-2H3/b18-12-

InChI Key

PRJHJWBVKPFISB-PDGQHHTCSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C(C)C3=CC=CC=C3)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C(C)C3=CC=CC=C3)O

Origin of Product

United States

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